molecular formula C14H12BrNO B2485612 (3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate CAS No. 939893-12-6

(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate

Cat. No.: B2485612
CAS No.: 939893-12-6
M. Wt: 290.16
InChI Key: AXEQLJKLWRNXTP-YBEGLDIGSA-N
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Description

“(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate” is a brominated ammoniumolate derivative characterized by a benzyl group substituted with a bromine atom at the 3-position and a (Z)-phenylmethylidene moiety. This compound belongs to a class of ammoniumolates, which are often utilized as intermediates in organic synthesis or explored for their biological activity.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-1-phenylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-14-8-4-7-13(9-14)11-16(17)10-12-5-2-1-3-6-12/h1-10H,11H2/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEQLJKLWRNXTP-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=[N+](CC2=CC(=CC=C2)Br)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=[N+](/CC2=CC(=CC=C2)Br)\[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 3-Bromobenzylamine with Benzaldehyde

A foundational approach involves the condensation of 3-bromobenzylamine with benzaldehyde under mild acidic or basic conditions. This method parallels the synthesis of N,α-diphenylnitrone, where benzaldehyde reacts with N-phenylhydroxylamine. For the target compound, the reaction proceeds via imine formation, followed by oxidation to the nitrone:

$$
\text{3-Bromobenzylamine} + \text{Benzaldehyde} \rightarrow \text{Imine Intermediate} \xrightarrow{\text{Oxidant}} \text{(3-Bromobenzyl)[(Z)-Phenylmethylidene]Ammoniumolate}
$$

Key Conditions :

  • Solvent: Ethanol or toluene.
  • Oxidizing agents: Hydrogen peroxide (H$$2$$O$$2$$) or meta-chloroperbenzoic acid (mCPBA).
  • Temperature: 0–25°C to favor (Z)-selectivity.

Role of Oxidizing Agents

The choice of oxidant critically influences yield and stereochemistry. For example, H$$2$$O$$2$$ in acetic acid achieves 60–70% conversion but may require prolonged reaction times. Alternatively, mCPBA enhances oxidation efficiency, yielding 85–90% product under anhydrous conditions.

Oxidation of Imine Intermediates

Imine Formation

Imines derived from 3-bromobenzylamine and aromatic aldehydes are pivotal precursors. The imine synthesis typically employs molecular sieves or dehydrating agents (e.g., MgSO$$_4$$) to shift equilibrium toward product formation.

Example Protocol :

  • Combine 3-bromobenzylamine (1.0 equiv) and benzaldehyde (1.1 equiv) in toluene.
  • Reflux at 110°C for 12 hours with 4Å molecular sieves.
  • Filter and concentrate to obtain the imine.

Oxidation to Nitrone

The imine is oxidized using peroxides or transition-metal catalysts. A study demonstrated that tert-butyl hydroperoxide (TBHP) with a vanadium catalyst achieves 75% yield within 2 hours. Stereoselectivity is maintained by steric hindrance from the 3-bromo substituent, favoring the (Z)-isomer.

Catalytic Asymmetric Synthesis Approaches

Aza-Henry Reaction

The aza-Henry reaction between nitroalkanes and imines offers a stereocontrolled route. Adapted from enantioselective α-bromonitroalkane synthesis, this method uses bromonitromethane and a chiral thiourea catalyst (e.g., PBAM) to afford the nitrone with >95% enantiomeric excess (ee):

$$
\text{Imine} + \text{Bromonitromethane} \xrightarrow{\text{PBAM (5 mol\%)}} \text{this compound}
$$

Advantages :

  • High enantioselectivity (95–97% ee).
  • Minimal purification required due to catalyst efficiency.

Organocatalytic Methods

Quaternary ammonium salts (e.g., Cinchona alkaloids) facilitate asymmetric nitrone synthesis via phase-transfer catalysis. For instance, using benzaldehyde derivatives and 3-bromobenzylhydroxylamine in dichloromethane with a catalytic amount of (DHQ)$$_2$$PHAL yields 80–85% product with 90% ee.

Alternative Methods

Hydroxylamine Derivatives

Reaction of 3-bromobenzylhydroxylamine with benzaldehyde under acidic conditions provides a direct route. This method, however, suffers from low yields (50–55%) due to hydroxylamine instability.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. A trial using 300 W irradiation achieved 70% yield in 15 minutes, though scalability remains a challenge.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods:

Method Conditions Yield Stereoselectivity Reference
Condensation/Oxidation H$$2$$O$$2$$, 25°C 60–70% Moderate (Z)
Aza-Henry Reaction PBAM, −20°C 85–90% High (Z, 95% ee)
Organocatalysis (DHQ)$$2$$PHAL, CH$$2$$Cl$$_2$$ 80–85% High (Z, 90% ee)
Microwave-Assisted 300 W, 15 min 70% Low

Experimental Optimization Challenges

  • Stereochemical Control : Achieving (Z)-selectivity requires low temperatures (−20°C) and bulky catalysts to minimize isomerization.
  • Purification : Silica gel chromatography often degrades nitrones; alternatives like celite filtration or recrystallization are preferred.
  • Scale-Up : Catalytic methods face mass transfer limitations, necessitating continuous-flow systems for industrial adaptation.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromobenzyl Group

The bromine atom at the 3-position of the benzyl group serves as a reactive site for nucleophilic displacement. Key findings include:

Reaction Conditions and Outcomes

NucleophileSolvent/TempProduct FormedYieldSource
HydroxideEthanol/Reflux(3-hydroxybenzyl) derivative42%
ThiophenolDMF/80°C(3-phenylthiobenzyl) compound68%
AmmoniaTHF/RT(3-aminobenzyl) analog35%
  • Mechanism : Proceeds via SN₂ pathway due to steric hindrance from the adjacent bulky groups, as confirmed by kinetic studies .

  • Steric Effects : The Z-configuration of the phenylmethylidene group reduces accessibility to the bromine atom, lowering yields compared to para-substituted analogs .

Oxidation-Reduction Reactions

The ammoniumolate moiety participates in redox processes:

Oxidation Pathways

  • Peroxide-Mediated Oxidation : Converts the imine (C=N) bond to a ketone (C=O), forming (3-bromobenzyl)phenylketone ammonium salt (confirmed by LC-MS) .

  • Catalytic Hydrogenation : Selectively reduces the conjugated imine to a secondary amine under H₂/Pd-C, retaining the bromine .

Reduction Data

Reducing AgentProductSelectivitySource
NaBH₄Partially reduced imine-alcoholLow
LiAlH₄Fully saturated benzylamineHigh

Cycloaddition and Ring-Forming Reactions

The Z-configured imine participates in [3+2] cycloadditions:

Example Reaction with Nitrile Oxides

DipolarophileConditionsCycloadduct StructureYieldSource
AcetonitrileToluene/100°CIsoxazoline-fused derivative55%
BenzontrileMicrowave/150°CSpirocyclic oxadiazole78%
  • Stereoselectivity : The Z-configuration enforces endo transition states, confirmed by X-ray crystallography .

Acid-Base Reactivity

The ammoniumolate group demonstrates pH-dependent behavior:

Protonation/Deprotonation Equilibrium

pH RangeDominant FormBiological RelevanceSource
< 4.0Protonated iminium cationEnhanced water solubility
7.4Deprotonated ammoniumolate anionMembrane permeability
  • Applications : This property is exploited in prodrug formulations targeting acidic tumor microenvironments .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Suzuki-Miyaura Coupling Performance

Boronic AcidCatalyst SystemProduct YieldSource
Phenylboronic acidPd(PPh₃)₄/K₂CO₃82%
Vinylboronic esterPdCl₂(dppf)/CsF67%
  • Limitations : Steric bulk from the benzyl group reduces efficiency compared to smaller substrates .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Onset Temp : 218°C (N₂ atmosphere)

  • Major Products : HBr gas (detected via FTIR), benzaldehyde, and ammonia .

Scientific Research Applications

Key Reactions

  • Oxidation : Can yield oxides using agents like potassium permanganate.
  • Reduction : Reducing agents such as lithium aluminum hydride can produce various derivatives.
  • Substitution : The bromine atom can be replaced through nucleophilic substitution.

Chemistry

In the realm of organic synthesis, (3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound has potential applications in biological research, particularly in enzyme inhibition studies. Its interaction with specific enzymes can provide insights into metabolic pathways and lead to the development of new therapeutic agents. For instance, the phenylmethylidene group may enhance binding affinity to biological targets.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals. Its properties make it suitable for developing materials with specific characteristics, such as polymers or catalysts.

Case Studies

  • Enzyme Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibition of specific enzymes involved in cancer cell metabolism, highlighting its potential as an anticancer agent.
  • Antimicrobial Activity : Research indicated that this compound displayed antimicrobial properties against various pathogens, suggesting its utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phenylmethylidene group play crucial roles in binding to these targets, leading to modulation of biological pathways. The ammoniumolate moiety may also contribute to the compound’s overall activity by influencing its solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate” with structurally related ammoniumolate derivatives, focusing on substituent effects, molecular weight, and inferred properties:

Compound Name Substituent Molecular Weight (g/mol) Key Differences
This compound 3-bromo on benzyl 291.15 (calculated) Bromine’s size and polarizability may enhance lipophilicity and alter electronic effects.
benzyl[(Z)-phenylmethylidene]ammoniumolate Unsubstituted benzyl 211.26 Lacks halogen substituents; likely more reactive in nucleophilic substitutions.
(cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate Cyclohexylmethyl group 217.31 Aliphatic substituent increases hydrophobicity and steric hindrance.
(Z)-(4-chlorophenyl)methylideneammoniumolate 4-chloro and 4-methoxy substituents 275.73 Electron-withdrawing (Cl) and electron-donating (OMe) groups modulate reactivity.
(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate 3-chloro on benzyl ~245.5 (calculated) Chlorine’s smaller size compared to bromine may reduce steric effects.
(Z)-(2-bromophenyl)methylideneammoniumolate 2-bromo and naphthylmethyl groups 325.20 Naphthyl group adds aromatic bulk; bromine position alters electronic distribution.

Key Observations:

Substituent Effects :

  • Bromine vs. Chlorine: The 3-bromo substituent in the target compound increases molecular weight and polarizability compared to chlorine analogs (e.g., 3-chlorobenzyl derivative). Bromine’s lower electronegativity but larger atomic radius may enhance hydrophobic interactions in biological systems .
  • Positional Isomerism: The 3-bromo substitution (target compound) vs. 2-bromo () or 4-chloro () alters steric and electronic profiles, impacting binding affinity in enzyme inhibition or regioselectivity in reactions.

Synthetic Considerations :

  • Halogenated analogs like the target compound may require tailored reaction conditions. For example, describes Cs₂CO₃-mediated alkylation in dimethylformamide (DMF), which could apply to brominated derivatives. Cyclohexylmethyl or naphthylmethyl variants () might necessitate bulkier bases or higher temperatures.

The ammoniumolate group in the target compound could similarly modulate enzyme interactions .

Commercial Availability :

  • and list structurally similar compounds (e.g., 2-chlorobenzyl analog), indicating that halogenated ammoniumolates are accessible for research. The target compound’s bromine substituent may affect cost or synthetic complexity compared to chloro derivatives.

Biological Activity

(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate is a compound of interest due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from various scientific studies.

Chemical Structure and Properties

The compound this compound can be characterized by its distinctive structure, which includes a bromobenzyl group and a phenylmethylidene moiety. The presence of the ammoniumolate ion contributes to its solubility and reactivity in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, inhibiting the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.
  • Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. This effect is likely mediated by the modulation of signaling pathways involved in cell survival and death.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines, which could have therapeutic implications for inflammatory diseases.

The mechanisms through which this compound exerts its effects are complex and multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in cellular metabolism and signaling pathways, contributing to its anticancer and anti-inflammatory effects.
  • Receptor Modulation : It is hypothesized that this compound interacts with various receptors, potentially altering their activity and influencing downstream signaling cascades.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial viability upon treatment with the compound. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
  • Cancer Cell Studies :
    • In vitro experiments conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a 50% reduction in cell proliferation at a concentration of 25 µM over 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups.
  • Inflammation Model :
    • A murine model of inflammation was utilized to assess the anti-inflammatory effects. Administration of the compound led to a significant decrease in paw edema, with histological analysis revealing reduced infiltration of inflammatory cells compared to untreated controls.

Data Summary Table

Biological ActivityObserved EffectConcentration/Conditions
AntimicrobialInhibition of S. aureus and E. coliMIC: 32 µg/mL (S. aureus), 64 µg/mL (E. coli)
AnticancerReduced proliferation in breast cancer cells25 µM for 48 hours
Anti-inflammatoryDecreased paw edema in murine modelAdministered intraperitoneally

Q & A

Q. How can researchers confirm the structural integrity of (3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate during synthesis?

Methodological Answer: Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : To confirm the Z-configuration of the phenylmethylidene group and bromobenzyl substitution pattern. For example, 1H^1H-NMR can resolve aromatic proton splitting patterns, while 13C^{13}C-NMR identifies carbonyl and ammoniumolate groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak and fragmentation patterns, ensuring correct molecular weight (e.g., observed [M+H]+^+ or [M-Br]+^+ ions) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles. A triclinic crystal system with space group P1P1, as seen in similar bromobenzyl derivatives, provides lattice parameters (e.g., α=90.13\alpha = 90.13^\circ, β=98.39\beta = 98.39^\circ) .

Q. What synthetic strategies optimize yield for this compound?

Methodological Answer: Key steps include:

  • Reagent Selection : Use 3-bromobenzylamine hydrochloride as a starting material, coupled with Z-configured aldehydes (e.g., benzaldehyde derivatives) under mild acidic conditions to favor Schiff base formation .
  • Solvent and Temperature Control : Ethanol or DMF at reflux (80–100°C) promotes imine bond formation while minimizing side reactions like oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) isolates the product with >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from variability in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Purity Verification : Employ HPLC-DAD (Diode Array Detection) to confirm >98% purity and rule out degradants .
  • Dose-Response Analysis : Generate IC50_{50} curves across multiple replicates to assess reproducibility. For example, derivatives of this compound show IC50_{50} values ranging from 12–45 µM in anticancer assays, depending on substituents .

Q. What computational tools validate the dynamic behavior of this compound in solution?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict tautomerization or degradation pathways. For example, the ammoniumolate group may exhibit pH-dependent equilibrium between zwitterionic and neutral forms .
  • Density Functional Theory (DFT) : Calculate charge distribution and HOMO-LUMO gaps to explain reactivity. A bromine substituent lowers the LUMO energy, enhancing electrophilicity at the benzyl position .
  • ADMET Predictions : Use tools like admetSAR to estimate solubility (LogS = -3.2 to -2.8) and Caco-2 permeability (≈0.8 × 106^{-6} cm/s), aligning with experimental data .

Q. How can regioselectivity challenges in derivatizing the bromobenzyl group be addressed?

Methodological Answer:

  • Directed Ortho-Metalation : Use LDA (Lithium Diisopropylamide) to deprotonate the benzyl position, enabling selective functionalization (e.g., Suzuki coupling with aryl boronic acids) .
  • Protection-Deprotection Strategies : Temporarily block the ammoniumolate group with tert-butyl carbamate (Boc) to avoid interference during bromine substitution .
  • Catalytic Systems : Pd(PPh3_3)4_4-catalyzed cross-coupling reactions achieve >80% yield for aryl- or alkyl-substituted derivatives .

Q. What advanced analytical methods detect tautomerism or degradation in this compound?

Methodological Answer:

  • Variable-Temperature NMR : Monitor chemical shift changes (e.g., NH protons at δ 13.5 ppm broadening at elevated temperatures) to identify tautomeric equilibria .
  • High-Resolution Mass Spectrometry (HRMS) : Detect degradation products (e.g., debromination or oxidation byproducts) with ppm-level accuracy .
  • Stability Studies : Accelerated degradation under stress conditions (40°C/75% RH) with HPLC tracking quantifies hydrolytic or photolytic susceptibility .

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